

# Application Notes and Protocols for BAY1125976 in Kinase Activity Assays

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## Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920

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## Introduction

**BAY1125976** is a potent and selective allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making AKT an attractive target for therapeutic intervention.[3][4] **BAY1125976** binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT, thereby preventing its activation by inhibiting T308 phosphorylation by PDK1.[2] These application notes provide detailed protocols for utilizing **BAY1125976** in both biochemical and cellular kinase activity assays to characterize its inhibitory properties and effects on downstream signaling.

## Data Presentation

### Biochemical Activity of BAY1125976

Target	ATP Concentration	IC50 (nM)	Assay Type
AKT1	10 $\mu$ M	5.2	TR-FRET
AKT1	2 mM	44	TR-FRET
AKT2	10 $\mu$ M	18	TR-FRET
AKT2	2 mM	36	TR-FRET
AKT3	10 $\mu$ M	427	TR-FRET

Table 1: Biochemical IC50 values of **BAY1125976** against AKT isoforms. Data sourced from Selleck Chemicals.[5]

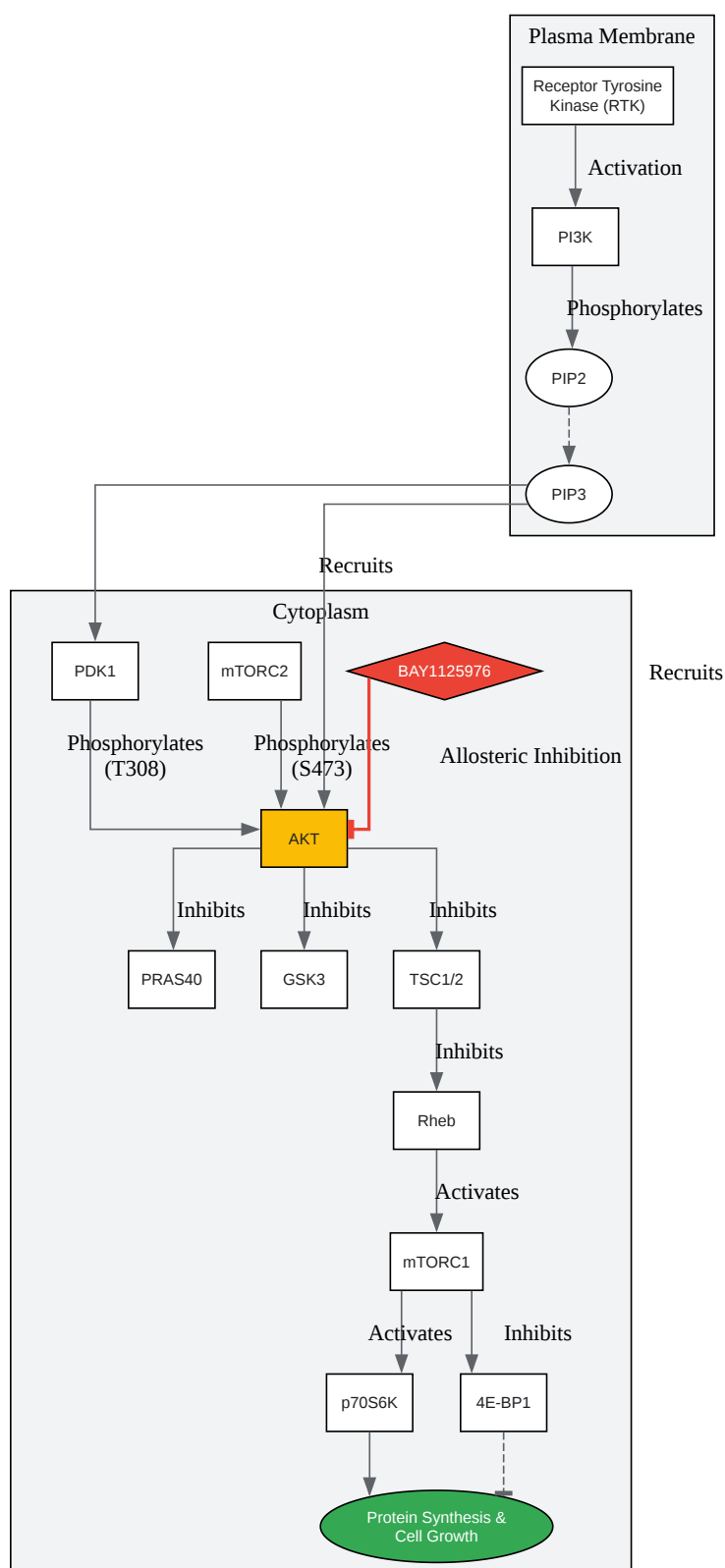
## Cellular Activity of BAY1125976

Cell Line	Downstream Target	Phosphorylation Site	IC50 (nM)
KU-19-19 (Bladder Cancer)	AKT1	S473	35
KU-19-19 (Bladder Cancer)	4EBP1	T70	100
LAPC-4 (Prostate Cancer)	AKT1	S473	0.8
LAPC-4 (Prostate Cancer)	AKT1	T308	5.6
LAPC-4 (Prostate Cancer)	4EBP1	T70	35
LAPC-4 (Prostate Cancer)	PRAS40	T246	~141

Table 2: Cellular IC50 values of **BAY1125976** on the phosphorylation of AKT and its downstream effectors. Data sourced from Selleck Chemicals.[5]

## Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits AKT to the plasma membrane. AKT is then fully activated through phosphorylation by PDK1 and mTORC2. Activated AKT phosphorylates a multitude of downstream substrates, including PRAS40, GSK3, and the TSC1/2 complex, leading to the activation of mTORC1 and subsequent protein synthesis and cell growth.



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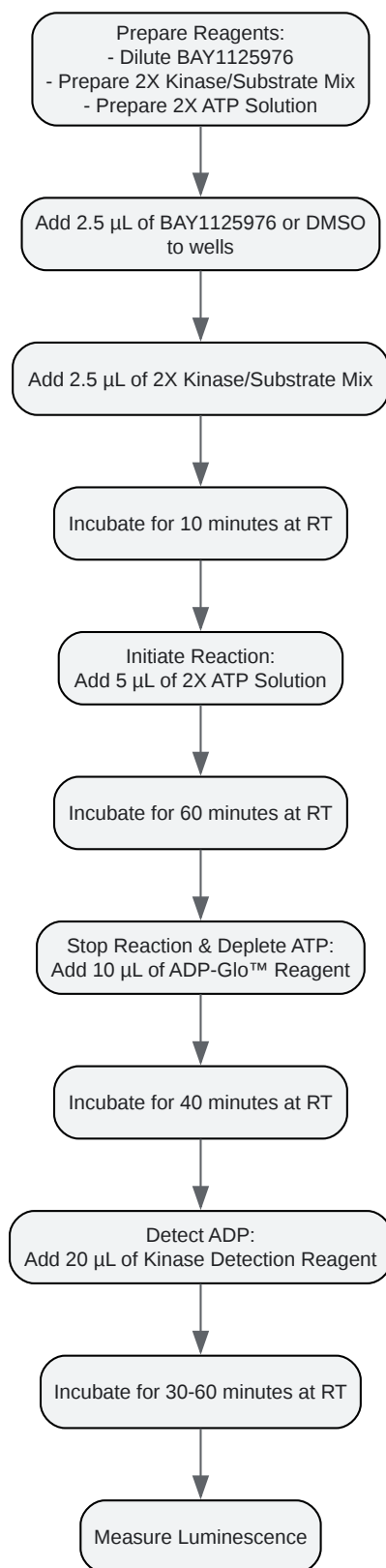
Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of **BAY1125976**.

## Experimental Protocols

### Biochemical Kinase Activity Assay: ADP-Glo™ Kinase Assay

This protocol outlines the measurement of AKT1 kinase activity and its inhibition by **BAY1125976** using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

- AKT1 Kinase Enzyme System (e.g., Promega, Cat. #: V1911)[[6](#)]
  - Active AKT1 enzyme
  - AKT(PKB) substrate peptide
  - 5X Reaction Buffer A (200mM Tris-HCl, pH 7.5, 100mM MgCl<sub>2</sub>, 0.5 mg/ml BSA)
  - 0.1M DTT
- ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #: V9101)[[6](#)]
  - ADP-Glo™ Reagent
  - Kinase Detection Reagent
  - Ultra Pure ATP (10mM)
  - ADP (10mM)
- **BAY1125976**
- 384-well white assay plates
- Plate reader with luminescence detection capabilities



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Caption: Workflow for the ADP-Glo™ Kinase Assay.

- Reagent Preparation:
  - Prepare a 2X Kinase Buffer by combining 400  $\mu\text{L}$  of 5X Reaction Buffer A, 1  $\mu\text{L}$  of 0.1M DTT, and 599  $\mu\text{L}$  of nuclease-free water.[\[6\]](#)
  - Prepare a 250  $\mu\text{M}$  ATP solution by adding 25  $\mu\text{L}$  of 10mM ATP to 500  $\mu\text{L}$  of 2X Kinase Buffer and 475  $\mu\text{L}$  of nuclease-free water.[\[6\]](#)
  - Prepare serial dilutions of **BAY1125976** in DMSO, and then dilute into the 1X Kinase Buffer. The final DMSO concentration in the assay should be  $\leq 1\%$ .
  - Prepare a solution containing active AKT1 enzyme and AKT substrate peptide in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing a kinase titration.
- Kinase Reaction:
  - To the wells of a 384-well plate, add 1  $\mu\text{L}$  of the diluted **BAY1125976** or DMSO (for control wells).[\[7\]](#)
  - Add 2  $\mu\text{L}$  of the AKT1 enzyme/substrate mix to each well.[\[7\]](#)
  - Initiate the kinase reaction by adding 2  $\mu\text{L}$  of the ATP solution. The final reaction volume is 5  $\mu\text{L}$ .[\[7\]](#)
  - Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
  - Add 5  $\mu\text{L}$  of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[\[7\]](#)
  - Incubate at room temperature for 40 minutes.[\[7\]](#)
  - Add 10  $\mu\text{L}$  of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[\[7\]](#)
  - Incubate at room temperature for 30-60 minutes.[\[8\]](#)

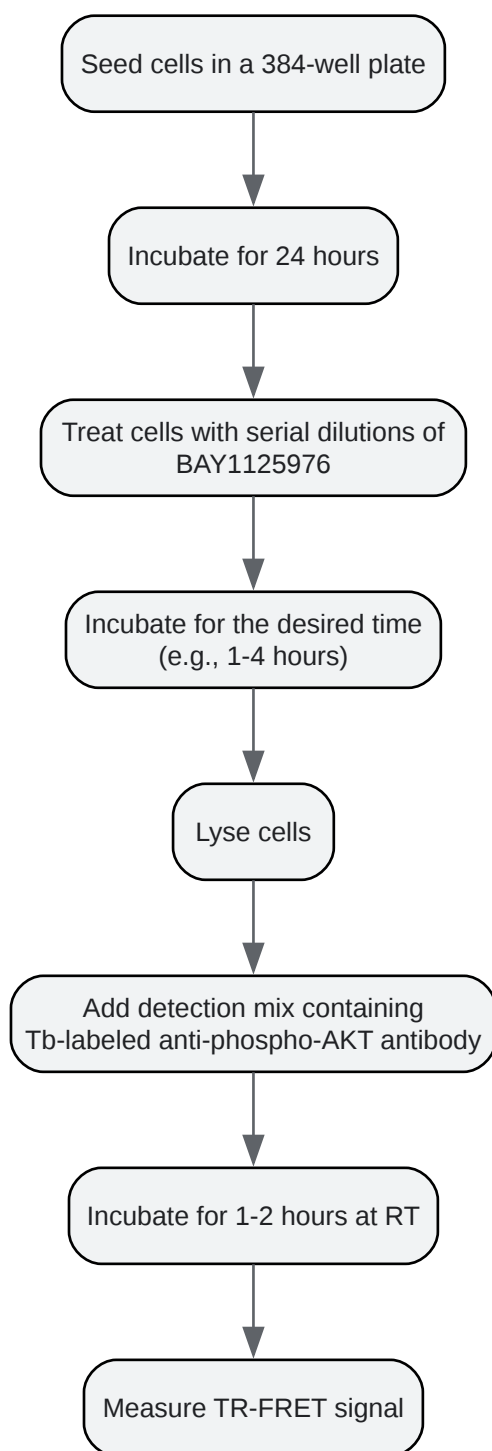
- Measure the luminescence using a plate reader.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of **BAY1125976** relative to the DMSO control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Cellular Kinase Activity Assay: LanthaScreen™ TR-FRET Cellular Assay

This protocol describes a method to measure the inhibition of AKT1 phosphorylation in a cellular context using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

- Cell line expressing the target of interest (e.g., KU-19-19 or LAPC-4)
- Cell culture medium and supplements
- **BAY1125976**
- Lysis buffer
- Terbium-labeled anti-phospho-AKT (S473) antibody
- GFP-labeled AKT1 (or endogenous detection)
- 384-well white assay plates
- TR-FRET-compatible plate reader





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Caption: Workflow for a cellular TR-FRET kinase assay.

- Cell Culture and Treatment:

- Seed the cells in a 384-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **BAY1125976** in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **BAY1125976**. Include DMSO-only controls.
- Incubate the plate for the desired treatment time (e.g., 1 to 4 hours) at 37°C in a CO<sub>2</sub> incubator.
- Cell Lysis and Detection:
  - After the incubation, carefully remove the medium.
  - Add lysis buffer to each well and incubate on a plate shaker for 10-15 minutes at room temperature to ensure complete cell lysis.
  - Prepare the detection reagent mix containing the Terbium-labeled anti-phospho-AKT (S473) antibody in a suitable assay buffer.
  - Add the detection reagent mix to each well of the lysate.
- TR-FRET Measurement:
  - Incubate the plate at room temperature for 1-2 hours to allow for antibody binding.
  - Measure the TR-FRET signal on a compatible plate reader, using an excitation wavelength of 340 nm and measuring emission at 495 nm (for Terbium) and 520 nm (for GFP/fluorescein, representing FRET).
- Data Analysis:
  - Calculate the emission ratio (520 nm / 495 nm).
  - Normalize the data to the DMSO control.

- Plot the normalized emission ratio against the logarithm of the **BAY1125976** concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

## Conclusion

**BAY1125976** is a valuable tool for investigating the role of AKT1 and AKT2 in cellular signaling and disease. The provided protocols for biochemical and cellular kinase activity assays offer robust methods for characterizing the potency and mechanism of action of this allosteric inhibitor. The data presented demonstrates the high selectivity and cellular efficacy of **BAY1125976**, making it a suitable chemical probe for preclinical studies in oncology and other research areas where the PI3K/AKT/mTOR pathway is implicated.

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